Bis-ACV

Beschreibung

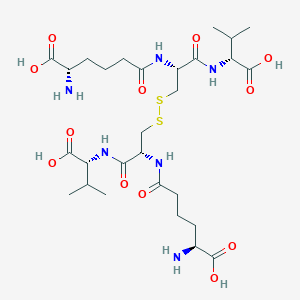

Chemical Identity and Structural Context of Bis-ACV

The two forms of this compound possess fundamentally different chemical structures and molecular formulas, reflecting their distinct roles in biochemistry and medicinal chemistry.

In the realm of antibiotic biosynthesis, this compound is the disulfide-linked dimer of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.govnih.gov This tripeptide is the product of the enzyme ACV synthetase (ACVS) and serves as the linear precursor to the bicyclic core structure of penicillins and cephalosporins. nih.govnews-medical.net The formation of this compound occurs through the oxidation of the thiol group of the cysteine residue in two ACV molecules, forming a disulfide bridge. This dimerization is a significant consideration in studies of the penicillin biosynthetic pathway, as both the monomeric ACV and the dimeric this compound can influence the activity of ACV synthetase. nih.gov

Table 1: Properties of this compound (ACV Tripeptide Disulfide Dimer)

| Property | Description |

| Full Chemical Name | bis(δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine) |

| Molecular Formula | C28H48N6O12S2 |

| Formation | Oxidation of two molecules of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine |

| Key Functional Group | Disulfide bond (-S-S-) |

| Biological Context | Penicillin and cephalosporin (B10832234) biosynthesis pathway |

| Precursor Molecule | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV Tripeptide) |

| Associated Enzyme | ACV Synthetase (ACVS) |

In the context of antiviral research, this compound refers to dimeric or disubstituted forms of the drug acyclovir (B1169). Acyclovir is a guanosine (B1672433) analogue widely used in the treatment of herpes simplex virus (HSV) infections. nih.govnih.gov However, its low oral bioavailability has prompted the development of various prodrugs. nih.govnih.gov Dimeric derivatives, sometimes referred to as this compound, represent one such strategy. An example is a homodimer of acyclovir, ACVp(2)ACV, which has been studied for its increased water solubility and enhanced antiviral activity. nih.govresearchgate.net Other compounds, such as Acyclovir N-Methylene Dimer, also known as Bis-Acyclovir, have been identified, often as impurities in the synthesis of acyclovir. synzeal.comlgcstandards.com These molecules consist of two acyclovir units linked together, for instance, by a methylene (B1212753) bridge between the N2 atoms of the guanine (B1146940) bases. synzeal.com

Table 2: Comparison of Selected Acyclovir Derivatives

| Compound Name | Linkage/Substitution | Research Context | Key Findings |

| Acyclovir N-Methylene Dimer (Bis-Acyclovir) | Methylene bridge between N2 atoms of two guanine bases | Identified as an impurity of acyclovir. lgcstandards.com | Serves as a reference standard in pharmaceutical quality control. synzeal.com |

| ACVp(2)ACV | Homodimer with a phosphate (B84403) linkage | Prodrug development to improve solubility and antiviral activity. nih.govresearchgate.net | Showed markedly inhibited HSV-1 replication in Vero cells with an EC50 of 2.8 µM compared to 6.6 µM for acyclovir. nih.gov |

| Bis({9-[(2-hydroxyethoxy)methyl]guanine}-N2-yl)methane) | Methane bridge between N2 atoms of two guanine bases | Pharmaceutical analytical impurity. usp.org | Used as an analytical material for quality assurance. usp.org |

Historical Overview of this compound Research Trajectories

The research histories of the two this compound compounds are entirely separate, reflecting the timelines of antibiotic and antiviral drug discovery.

The story of the ACV tripeptide and its disulfide dimer is intrinsically linked to the history of penicillin. Following Alexander Fleming's discovery of penicillin in 1928, it took until the late 1930s and early 1940s for Howard Florey and Ernst Boris Chain to isolate and purify the compound. britannica.comwikipedia.org The elucidation of the penicillin biosynthetic pathway occurred over subsequent decades, with the identification of the ACV tripeptide as a key intermediate. news-medical.net Research into the regulation of this pathway, including the formation and inhibitory effects of the this compound dimer, has been a subject of study to optimize industrial penicillin production. nih.gov

The development of acyclovir and its derivatives occurred much later. Acyclovir was discovered in 1974 as part of a screening program for antiviral drugs at Burroughs Wellcome. nih.gov It was approved for medical use in 1981 and heralded a new era in antiviral therapy due to its high selectivity. nih.govtechtarget.com The challenge of its poor bioavailability led to the development of prodrugs, with research into various derivatives, including dimeric forms, commencing in the following years to enhance its clinical efficacy. nih.govnih.gov

Broad Academic Significance and Research Domains of this compound

The academic significance of each this compound is confined to its respective field.

The disulfide form of the ACV tripeptide is of primary interest to biochemists, microbiologists, and biotechnologists studying the biosynthesis of β-lactam antibiotics. Its formation and concentration are relevant to understanding the metabolic control of penicillin production in fungi like Penicillium chrysogenum. nih.gov Research in this area aims to improve the yield of these vital medicines through metabolic engineering.

Conversely, this compound as a dimeric acyclovir derivative is significant in the fields of medicinal chemistry and virology. The synthesis and evaluation of such compounds contribute to the broader understanding of prodrug design and strategies to overcome the pharmacokinetic limitations of antiviral agents. nih.govnih.gov Studies on these derivatives explore structure-activity relationships to develop new therapeutics with improved potency and delivery. nih.gov

Eigenschaften

Molekularformel |

C28H48N6O12S2 |

|---|---|

Molekulargewicht |

724.8 g/mol |

IUPAC-Name |

(2S)-2-amino-6-[[(2R)-3-[[(2R)-2-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-oxopropyl]disulfanyl]-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoic acid |

InChI |

InChI=1S/C28H48N6O12S2/c1-13(2)21(27(43)44)33-23(37)17(31-19(35)9-5-7-15(29)25(39)40)11-47-48-12-18(24(38)34-22(14(3)4)28(45)46)32-20(36)10-6-8-16(30)26(41)42/h13-18,21-22H,5-12,29-30H2,1-4H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)/t15-,16-,17-,18-,21+,22+/m0/s1 |

InChI-Schlüssel |

IDDVWKVKANRRBF-NEEVBFIGSA-N |

Isomerische SMILES |

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)CCC[C@@H](C(=O)O)N)NC(=O)CCC[C@@H](C(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CCCC(C(=O)O)N)NC(=O)CCCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Modifications of Bis Acv and Its Analogs

Chemical Synthesis of the Bis-ACV Tripeptide Disulfide

The this compound tripeptide disulfide is formed by the oxidative coupling of two molecules of the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide. The synthesis of the monomeric ACV tripeptide is a prerequisite and is typically achieved through classical peptide synthesis methodologies.

A common strategy involves a solution-phase approach using protecting groups for the reactive functional moieties of the constituent amino acids (L-α-aminoadipic acid, L-cysteine, and D-valine) to ensure specific peptide bond formation. cdnsciencepub.com A representative synthesis can be summarized in the following key stages:

Protection of Amino Acids : The carboxyl and amino groups of the amino acids are protected to prevent unwanted side reactions. Common protecting groups include benzhydryl esters for carboxyl groups and tert-butyloxycarbonyl (BOC) for α-amino groups. The thiol group of cysteine is typically protected with a trityl (Trt) group. cdnsciencepub.com

Peptide Coupling : The protected amino acids are sequentially coupled. For instance, N-BOC-S-trityl-L-cysteine can be coupled with the benzhydryl ester of D-valine. Following this, the N-BOC group is selectively removed, and the resulting dipeptide is then coupled with a suitably protected L-α-aminoadipic acid derivative. cdnsciencepub.com

Rational Design and Synthesis of this compound Prodrugs and Analogues

The antiviral drug Acyclovir (B1169) (ACV) requires intracellular phosphorylation to its active triphosphate form to inhibit viral DNA polymerase. This process can be inefficient. To bypass the initial, often rate-limiting, phosphorylation step, various prodrug strategies have been developed. These "bis-prodrugs" typically involve masking the 5'-monophosphate of ACV with two bioreversible promoieties.

Bis(S-acyl-2-thioethyl) and Bis(S-pivaloyl-2-thioethyl) Phosphotriester Derivatives

The S-acyl-2-thioethyl (SATE) prodrug approach is a well-established method for delivering phosphorylated biomolecules into cells. These phosphotriester derivatives are designed to be stable extracellularly but are cleaved intracellularly by esterases to release the monophosphate nucleotide. nih.govnih.gov The bis(S-pivaloyl-2-thioethyl) or "bis(tBu-SATE)" derivative is a specific example where the acyl group is a pivaloyl group. nih.gov

The synthesis of these compounds generally involves the reaction of a protected Acyclovir with a suitable phosphitylating reagent, followed by oxidation and deprotection. google.com A common synthetic route is as follows:

Preparation of the SATE alcohol : An acyl chloride (e.g., pivaloyl chloride) is reacted with hydrogen sulfide (B99878) in pyridine, and the resulting thioacid is then reacted with an ethylene (B1197577) derivative to produce the S-(acyl)thioethanol intermediate. google.com

Phosphitylation : N,N-diisopropylphosphorodichloridite is reacted with two equivalents of the SATE alcohol in the presence of a base like triethylamine (B128534) to form the phosphitylating agent. google.com

Coupling and Oxidation : Acyclovir (which may require transient protection of its N2-amino group) is then reacted with the phosphitylating agent. The resulting phosphite (B83602) triester is oxidized (e.g., with iodine or tert-butyl hydroperoxide) to the stable phosphate (B84403) triester. google.com

This SATE pronucleotide approach has been shown to successfully extend the antiviral spectrum of Acyclovir, rendering it a potent and selective inhibitor of Hepatitis B Virus (HBV) replication, an activity the parent drug lacks. nih.gov

| Derivative | R Group | Synthetic Feature |

| Bis(S-acetyl-2-thioethyl) ACVMP | CH₃ | Acetyl group on SATE moiety. google.com |

| Bis(S-pivaloyl-2-thioethyl) ACVMP | (CH₃)₃C | Pivaloyl group on SATE moiety, also known as bis(SPTE) or bis(tBu-SATE). nih.govgoogle.com |

Bis-Phosphorylated Acyclic Nucleoside ProTides and Related Conjugates

The ProTide (Pro-nucleotide) technology involves masking the phosphate group of a nucleoside monophosphate as a phosphoramidate (B1195095). nih.gov This creates a chiral center at the phosphorus atom. The structure typically consists of an aryl group, an amino acid ester, and the nucleoside, all attached to the phosphorus atom. nih.gov While mono-phosphorylated ProTides are common, synthetic routes can sometimes lead to bis-phosphorylated derivatives, especially when the parent nucleoside has multiple hydroxyl groups, such as in the related acyclic nucleoside ganciclovir. nih.gov

The synthesis of Acyclovir ProTides is achieved by coupling Acyclovir with a pre-formed aminoacyl aryl phosphorochloridate reagent. nih.govnih.gov

Phosphorochloridate Synthesis : An aryl dichlorophosphate (B8581778) (e.g., phenyl phosphorodichloridate) is reacted with an amino acid ester hydrochloride in the presence of a base. nih.gov

Coupling to Acyclovir : Acyclovir is reacted with the synthesized phosphorochloridate, often using a magnesium salt like MgCl₂ to facilitate the reaction. nih.gov

Recent work has focused on the synthesis and separation of the individual diastereomers (Sp and Rp) of ACV-ProTides, as they can have different rates of enzymatic hydrolysis and biological activity. nih.govresearchgate.net The separation is often achieved using preparative chiral column chromatography. researchgate.net Studies have shown that these ProTides can circumvent the need for viral thymidine (B127349) kinase, retaining activity against resistant viral strains. nih.govresearchgate.net

Strategies for Enhanced Cellular Uptake and Bioconversion (e.g., amino acid conjugation)

Acyclovir suffers from poor oral bioavailability, partly due to its limited permeability across the intestinal epithelium. nih.gov A highly successful strategy to overcome this is the conjugation of amino acids to the 5'-hydroxyl group of Acyclovir, creating ester prodrugs.

The most well-known example is Valacyclovir, the L-valine ester of Acyclovir, which increases oral bioavailability by 3- to 5-fold. nih.gov This enhancement is attributed to the prodrug's ability to act as a substrate for peptide transporters, such as PEPT1, which are highly expressed in the intestine. nih.gov

Beyond single amino acids, dipeptide ester prodrugs of Acyclovir have also been designed and synthesized. nih.govnih.gov These conjugates are intended to further leverage peptide transporters for absorption. Research has shown that the stereochemistry of the dipeptide can significantly impact metabolic stability and cellular permeability. For instance, incorporating a D-amino acid at the ester linkage (e.g., L-Ala-D-Val-ACV) can enhance enzymatic stability, leading to improved transport across cell monolayers like Caco-2. nih.gov This strategy can modulate the rate of prodrug bioconversion, optimizing the delivery of the parent drug. nih.gov The conjugation of amino acids is a versatile approach to improve the solubility and permeability of drugs. jddtonline.info

Advanced Methods for Structural Elucidation and Characterization of this compound Compounds

The confirmation of the chemical structure and purity of newly synthesized this compound compounds is critical. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique.

1H NMR is used to determine the number and environment of protons, confirming the presence of the acyclic side chain, the purine (B94841) base, and the specific promoieties (e.g., the characteristic signals of SATE or amino acid groups).

13C NMR provides information on the carbon skeleton of the molecule.

31P NMR is essential for phosphorus-containing prodrugs like SATE derivatives and ProTides, confirming the formation of the phosphotriester or phosphoramidate linkage and providing information about the phosphorus environment.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms within the molecule, which is crucial for unambiguously assigning the structure, especially for complex derivatives and for distinguishing between isomers. nih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

High-Resolution Mass Spectrometry (HRMS) , often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.govnih.gov

MS/MS (tandem mass spectrometry) can be used to fragment the molecule, providing structural information that helps confirm the identity of the different components of the prodrug.

Chromatographic Methods :

Thin-Layer Chromatography (TLC) is used to monitor the progress of chemical reactions and for initial purity assessment. google.com

High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector or a mass spectrometer (LC-MS), is the standard method for determining the purity of the final compound and for separating isomers. google.com Chiral HPLC is specifically used to separate and quantify the diastereomers of ProTides. researchgate.net

Other Techniques :

Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify characteristic functional groups present in the molecule. jddtonline.info

Elemental Analysis provides the percentage composition of elements (C, H, N, etc.), which serves as a fundamental check of the compound's empirical formula. nih.gov

X-ray Crystallography can provide the definitive three-dimensional structure of a compound if a suitable single crystal can be grown. This method has been used to unambiguously establish the structure of acyclonucleoside analogues. nih.gov

Biochemical Roles and Molecular Mechanisms of Bis Acv

Role of Bis-ACV in Beta-Lactam Antibiotic Biosynthesis

The biosynthesis of penicillins and cephalosporins commences with the enzymatic assembly of the linear tripeptide (L,L,D)-ACV. This tripeptide then undergoes a series of modifications to yield the final antibiotic structures.

The tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine ((L,L,D)-ACV) is universally recognized as the first committed intermediate in the biosynthesis of both penicillin and cephalosporin (B10832234) antibiotics in various fungi and bacteria. guidetopharmacology.orgwikipedia.orgfishersci.co.ukfishersci.ptfishersci.bempg.dewikipedia.orgagrovetmarket.comnih.govuni.lunih.govmycocentral.eu This linear tripeptide is synthesized from its constituent amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, in an ATP-dependent process catalyzed by the enzyme ACV synthetase (ACVS). guidetopharmacology.orgmpg.dewikipedia.orguni.lu Following its formation, (L,L,D)-ACV is subject to oxidative cyclization by isopenicillin N synthase (IPNS) to form isopenicillin N, a key intermediate from which other penicillins and cephalosporins are derived. wikipedia.orgfishersci.co.ukfishersci.ptuni.lu this compound represents the oxidized dimer of (L,L,D)-ACV, formed by the formation of a disulfide bond between the cysteine residues of two ACV molecules.

Crucially, the oxidized form, this compound, is not a substrate for isopenicillin N synthase (IPNS). epa.govfishersci.sewikipedia.orgfishersci.seecsci.co.krmycocentral.eu Therefore, for the beta-lactam biosynthetic pathway to proceed, this compound must be reduced back to the thiol monomer, (L,L,D)-ACV. This reduction is efficiently catalyzed by a thioredoxin-based disulfide reductase system. epa.govfishersci.sewikipedia.orgfishersci.seecsci.co.krmycocentral.eufishersci.caresearchgate.netresearchgate.net In organisms like Penicillium chrysogenum and Streptomyces clavuligerus, this system typically comprises an NADPH-dependent reductase component and a smaller protein component resembling thioredoxin. epa.govwikipedia.orgmycocentral.eu This enzymatic reduction step ensures the availability of the necessary substrate for the subsequent cyclization reaction catalyzed by IPNS.

Enzymology of ACV Synthetase (ACVS) and Related Biocatalysts

ACV synthetase (ACVS) is the key enzyme responsible for the initial committed step in beta-lactam biosynthesis, the formation of (L,L,D)-ACV.

ACVS is a large, multi-modular nonribosomal peptide synthetase (NRPS) that catalyzes the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine. guidetopharmacology.orgwikipedia.orgfishersci.co.ukfishersci.ptfishersci.bempg.dewikipedia.orguni.luuni.luctdbase.org The enzyme operates through a thiotemplate mechanism, activating each amino acid substrate as an aminoacyl-adenylate intermediate before attaching it to a phosphopantetheine arm as a thioester. guidetopharmacology.orgfishersci.benih.gov The modular structure of ACVS dictates the order of amino acid incorporation and the formation of peptide bonds. wikipedia.orgfishersci.co.ukfishersci.ptuni.lu Biochemical characterization of ACVS from various organisms, such as Nocardia lactamdurans, has revealed distinct substrate specificities for its modules. wikipedia.orgfishersci.ptwikidata.org The first module, responsible for activating L-α-aminoadipic acid, is typically highly specific, while the modules for L-cysteine and L-valine can exhibit more promiscuity, allowing for the incorporation of analogous amino acids. wikipedia.orgfishersci.ptwikidata.org The reaction requires cofactors such as ATP and Mg2+. mpg.deuni.luuni.lu Studies have also investigated the order of peptide bond formation and the timing of the epimerization of L-valine to its D-configuration within the ACVS catalytic cycle. nih.govuni.lu

The gene encoding ACV synthetase is known as pcbAB in fungi like Penicillium chrysogenum and acvA in some bacteria. fishersci.beagrovetmarket.comuni.lumetabolomicsworkbench.orgrcsb.orgnih.govcenmed.comfishersci.be Genetic studies, including gene disruption experiments, have confirmed the essential role of pcbAB in ACV formation and subsequent penicillin biosynthesis. uni.lurcsb.org Mutational analyses of the pcbAB gene and the ACVS enzyme have provided insights into the function of specific domains and conserved motifs critical for substrate binding, activation, peptide bond formation, and product release. guidetopharmacology.orgrcsb.orguni-freiburg.de Mutations in regions corresponding to the epimerase and thioesterase domains, for instance, have been shown to affect the proper formation and release of (L,L,D)-ACV. rcsb.orguni-freiburg.de Furthermore, strategies in industrial strains have involved increasing the copy number of the pcbAB gene to enhance ACVS levels and thereby increase the production of the ACV precursor and ultimately beta-lactam antibiotics. nih.govmicrobenotes.com

Biotransformation and Intracellular Fate of this compound Prodrugs

Prodrug strategies are often employed to enhance the pharmacokinetic properties of parent compounds, such as improving absorption, distribution, metabolism, and excretion. This compound prodrugs are designed to be converted within the body to the active form.

Mechanisms of Prodrug Activation and Active Metabolite Generation

The conversion of this compound prodrugs to their active metabolites typically involves enzymatic processes within the cell. An active metabolite is a compound produced through the metabolism of a drug that retains therapeutic effects. creative-proteomics.comwikipedia.org While some prodrugs may undergo spontaneous chemical activation, most rely on enzymatic catalysis for their conversion. umich.edu Metabolic studies on bis(pivaloyloxymethyl) [bis(pom)] derivatives of acyclic nucleoside phosphonates, which share structural similarities with potential this compound prodrugs, have indicated the formation of active diphosphorylated metabolites. nih.gov

Cellular Transport and Accumulation Mechanisms of this compound Prodrugs

Cellular uptake is a critical step for the efficacy of prodrugs. Studies on bis(pom) derivatives of acyclic nucleoside phosphonates have suggested a significant increase in cellular uptake compared to their unmodified counterparts. nih.gov This enhanced uptake is a key advantage of such prodrug strategies.

Various transport mechanisms can be involved in the cellular entry of prodrugs. For example, Valacyclovir, a prodrug of ACV, is known to target the intestinal oligopeptide transporter 1 (PepT1), which is abundantly expressed in intestinal epithelial cells. researchgate.netnih.gov This transporter facilitates the movement of Valacyclovir across the intestinal membrane, improving its oral absorption. researchgate.net While high affinity for a transporter does not guarantee transport, it is considered essential for improving bioavailability. nih.gov

Cellular transport can occur via passive or active mechanisms. Active transport requires energy and often involves carrier proteins to move substances against their concentration gradient, while passive transport does not require energy and moves substances down their concentration gradient. byjus.comkhanacademy.orgyoutube.com Bulk transport mechanisms like endocytosis and exocytosis are used for moving larger quantities of material and are energy-dependent forms of active transport. khanacademy.orgsavemyexams.com The specific cellular transport and accumulation mechanisms for this compound prodrugs would depend on their chemical structure and their recognition by cellular transporters.

Interactions of this compound with Microbial Systems (Non-Biosynthesis Related)

Beyond its role as an intermediate in beta-lactam biosynthesis, this compound can interact with microbial systems in other ways, influencing cellular processes and enzyme activities.

Role as a Carbon Source and Regulator in Filamentous Fungi

Filamentous fungi exhibit complex regulatory networks governing the utilization of carbon sources and the expression of metabolic genes. Carbon catabolite repression (CCR) is a key regulatory mechanism that ensures the preferential utilization of easily metabolizable carbon sources like glucose, repressing the expression of enzymes required for the metabolism of alternative carbon sources. frontiersin.org Regulators like CreA play a significant role in mediating CCR in many filamentous fungi, influencing the utilization of various carbon sources and enzyme activities. frontiersin.orgmdpi.com

While this compound is an intermediate in the biosynthesis of beta-lactam antibiotics in some fungi, its potential role as a direct carbon source for filamentous fungi is not explicitly detailed in the provided search results. However, the broader context of carbon source regulation in filamentous fungi, mediated by factors like CreA, highlights the intricate control over metabolic pathways based on nutrient availability. frontiersin.orgmdpi.com

This compound has also been noted to act as a regulator in the context of beta-lactam biosynthesis itself, specifically inhibiting the activity of ACV synthetase (ACVS), the enzyme responsible for the formation of the ACV tripeptide. researchgate.net This regulatory effect, although related to the biosynthesis pathway, demonstrates this compound's capacity to influence enzyme activity within the fungal cell.

Stimulation of Enzyme Activities via Cytosolic Calcium Modulation

Cytosolic calcium levels are crucial signaling molecules in eukaryotic cells, modulating various cellular processes, including enzyme activities. In filamentous fungi, the cytosolic calcium concentration signal is linked to signal transduction cascades that can control gene expression and potentially influence the localization of metabolites. researchgate.net

Research in Penicillium chrysogenum has identified a vacuolar membrane protein, PenV, which is proposed to be a stress-gated TRP channel similar to calcium transporters. researchgate.net This protein is linked to beta-lactam biosynthesis and its physiological action may be mediated by calcium signaling in response to external stress factors. researchgate.net This suggests a connection between calcium modulation and pathways involving intermediates like ACV.

Bioactivity and Structure Activity Relationship Sar Studies

In Vitro Efficacy Assessments of Bis-ACV Derivatives

In vitro studies are crucial for evaluating the antiviral potential of this compound derivatives and understanding their mechanisms of action before in vivo assessment. These studies typically involve testing the compounds in cell culture models infected with the target viruses.

Antiviral Activity in Cell Culture Models (e.g., Anti-HBV, Anti-HIV)

Research has demonstrated that certain this compound derivatives exhibit significant in vitro antiviral activity against viruses like HBV, where the parent compound, Acyclovir (B1169), shows minimal efficacy. Bis(S-acyl-2-thioethyl)phosphotriester derivatives of acyclovir, for instance, have been evaluated for anti-HBV activity in transfected HepG2 (2.2.15) cells, a common cell line used for HBV studies. These studies reported potent and selective inhibition of HBV replication by these phosphotriester derivatives, in contrast to the parent nucleoside google.comdoi.org. The 50% effective concentrations (EC₅₀) for two bis(SATE)phosphotriesters of ACV were found to be in a similar range as that of the reference compound 2′,3′-dideoxyguanosine (ddG) doi.org.

Table 1: In Vitro Anti-HBV Activity of Bis(SATE)ACVMP Derivatives in HepG2.2.15 Cells google.comdoi.org

| Compound | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

| Bis(SATE)ACVMP (Compound 1) | - | 5.1 ± 1 | 987 ± 99 | 194 |

| Bis(SATE)ACVMP (Compound 2) | - | 7.1 | - | - |

| Acyclovir (ACV) | >100 | >100 | - | <1 |

| ddG | 2.3 | - | - | - |

Note: EC₅₀ and EC₉₀ represent the molar concentrations providing 50% and 90% inhibition of HBV replication, respectively. CC₅₀ is the molar concentration reducing the viability of non-infected cells by 50%.

Studies have also explored the potential of Acyclovir prodrugs, including those with characteristics of "bis" derivatives like phosphoramidates, for anti-HIV activity. While the parent Acyclovir is generally inactive against HIV in cell culture without co-infection by herpesviruses, certain phosphoramidate (B1195095) derivatives have shown moderate anti-HIV activity in in vitro screening systems nih.govresearchgate.net. This activity is attributed to the ability of these prodrugs to deliver a phosphorylated form of Acyclovir into the cells, bypassing the need for viral TK nih.govresearchgate.net.

Investigations of Activity Against Drug-Resistant Viral Strains

The ability of this compound derivatives to bypass the viral TK phosphorylation step suggests potential activity against herpesvirus strains resistant to Acyclovir due to TK deficiency. Some studies on modified Acyclovir compounds, including phosphoramidates and cycloSal-ACV monophosphate prodrugs, have reported retained or enhanced activity against ACV-resistant (thymidine kinase-deficient) HSV-1 strains researchgate.netcapes.gov.br. For instance, a phosphoramidate derivative of Acyclovir inhibited the replication of a wild-type HSV-1 strain and an acyclovir-resistant strain, albeit with a higher EC₅₀ for the resistant strain researchgate.net.

Table 2: In Vitro Activity of a Phosphoramidate Derivative Against HSV-1 Strains researchgate.net

| Compound | HSV-1 Wild Type EC₅₀ (µM) | HSV-1 ACV-Resistant EC₅₀ (µM) |

| 9-(2-hydroxymethyl)guanine phosphoromonomorpholidate | 9.7 | 25 |

| Acyclovir (ACV) | - | Inactive |

While the primary focus of the search results regarding "this compound" derivatives was on HBV and HIV, these findings against resistant HSV strains highlight the potential of the prodrug approach to address resistance mechanisms related to viral kinase activity.

Comprehensive Structure-Activity Relationship (SAR) Analyses

SAR studies are fundamental to understanding how modifications to the Acyclovir structure influence the biological activity of its bis derivatives. These analyses aim to identify the key structural features responsible for enhanced efficacy, altered specificity, and improved pharmacological properties.

Elucidation of Structural Determinants for Enhanced Efficacy

A major structural determinant for the enhanced efficacy of this compound derivatives against viruses like HBV and HIV is the presence of promoieties that facilitate the intracellular delivery of Acyclovir monophosphate. In the case of bis(SATE)phosphotriesters, the SATE groups are bioreversible protecting groups that are cleaved inside the cell, releasing the monophosphorylated Acyclovir google.comdoi.orgnih.gov. This bypasses the requirement for viral TK, which is absent in HBV and HIV, thereby enabling the drug's activation in infected cells google.comdoi.org.

For phosphoramidate prodrugs, the phosphoramidate moiety serves a similar purpose, delivering the monophosphate intracellularly nih.govresearchgate.net. The nature of the amino acid and ester substituents in phosphoramidates can significantly impact their cellular uptake, metabolic stability, and ultimately, antiviral potency nih.govresearchgate.net. Studies have shown that specific amino acid conjugates, such as L-alanine derived ProTides, exhibit anti-HIV activity, while others may not researchgate.net.

The design of prodrugs to be substrates for specific cellular transporters, such as peptide transporters (e.g., hPEPT1), is another structural strategy to enhance cellular uptake and, consequently, efficacy. Amino acid ester and dipeptide ester prodrugs of Acyclovir, including those with potential "bis" characteristics in terms of multiple ester linkages or promoieties, have been shown to utilize these transporters, leading to improved intracellular concentrations of the drug nih.govrsc.orgdoi.orgscilit.com.

Impact of Chemical Modifications on Specific Biological Functions

The chemical modifications in this compound derivatives primarily impact their cellular uptake and intracellular metabolism. Unlike the parent Acyclovir, which relies on viral TK for the initial phosphorylation, prodrugs like bis(SATE)phosphotriesters and phosphoramidates are designed to be recognized and processed by cellular enzymes, leading directly to the formation of Acyclovir monophosphate google.comdoi.orgresearchgate.netnih.gov. This bypass mechanism is critical for extending the antiviral spectrum to viruses lacking viral TK.

Furthermore, modifications can influence interactions with cellular transporters. Amino acid and dipeptide ester prodrugs of Acyclovir have shown affinity for intestinal peptide transporters, facilitating their absorption and intracellular delivery nih.govrsc.orgdoi.orgscilit.com. This targeted delivery can lead to higher intracellular concentrations of the prodrug and, subsequently, the active drug, contributing to enhanced antiviral activity.

Comparative Bioactivity Profiles with Parent Compounds and Clinical Standards

Comparative studies consistently highlight the improved in vitro bioactivity of this compound derivatives against HBV and HIV compared to the parent compound, Acyclovir. Acyclovir itself shows negligible activity against these viruses in cell culture models due to the absence of viral TK for initial phosphorylation google.comnih.govdoi.org.

Bis(SATE)phosphotriester derivatives of Acyclovir have demonstrated potent anti-HBV activity in HepG2.2.15 cells, with EC₉₀ values in the low micromolar range, while Acyclovir was inactive at much higher concentrations google.comdoi.org. This represents a significant expansion of the antiviral spectrum compared to the parent drug. Comparisons with other nucleoside analogs active against HBV, such as ddG or Lamivudine (3TC), have shown that these this compound derivatives can have comparable potency or exhibit synergistic interactions when used in combination google.comdoi.org.

Similarly, while Acyclovir's anti-HIV activity is typically observed only in the presence of co-infecting herpesviruses, certain phosphoramidate Acyclovir prodrugs have shown moderate anti-HIV activity in cell culture models without co-infection, indicating a bypass of the viral TK requirement nih.govresearchgate.net.

The enhanced activity and broadened spectrum of this compound derivatives underscore the success of prodrug strategies in improving the therapeutic potential of Acyclovir against viruses that are not susceptible to the parent drug. These comparisons provide crucial evidence for the potential of these modified compounds as novel antiviral agents.

Advanced Research Methodologies and Analytical Approaches for Bis Acv Studies

Spectroscopic and Diffraction Techniques for Molecular Structure Determination

Spectroscopic and diffraction methods are fundamental for elucidating the molecular structure of Bis-ACV. While direct structural determination of this compound using techniques like X-ray diffraction is not explicitly detailed in the provided snippets, related studies on enzymes involved in its metabolism, such as IPNS, utilize these methods to understand substrate binding and reaction mechanisms. For instance, X-ray crystal data has been used to show the substrate ACV bound at the active site of the IPNS:FeII:ACV complex, providing insights into the environment around the valinyl side chain of ACV. researchgate.net Mass spectrometry (MS) is also a crucial spectroscopic technique used in conjunction with chromatography for identifying and characterizing compounds, including this compound and related peptides. asm.orgrug.nlplos.org NMR and mass spectroscopic studies have been used to confirm the presence of amino acids in hydrolysates, a technique potentially applicable to analyzing the components of this compound after degradation or enzymatic cleavage. researchgate.net UV-Vis spectroscopy can be used for detection and quantification based on absorbance properties, as seen in the analysis of a new compound related to ACV turnover by a truncated IPNS variant, which showed absorbance at 317 nm. researchgate.net

Chromatographic and Mass Spectrometric Quantification and Profiling

Chromatographic techniques coupled with mass spectrometry are widely used for the quantification and profiling of this compound in biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are employed to separate this compound from other compounds in complex mixtures, such as fungal liquid cultures or in vitro reaction samples, and to quantify its concentration. rug.nlplos.org For example, HPLC/MS analysis using a Reverse Phase-C18 column has been utilized to analyze samples, with specific gradient programs developed for fungal and in vitro samples. rug.nl this compound standards are typically used for peak identification and quantification via standard curves in these analyses. researchgate.netrug.nlplos.org Tandem mass spectrometry can provide more detailed structural information and is used for quantitative analysis. asm.orgpsu.edu Isotope dilution mass spectrometry using uniformly C-13-labeled cell extracts as internal standards is a method for quantitative analysis of microbial metabolomes, which could include this compound. psu.edu

Data Table: HPLC/MS Gradient Program Example (In Vitro Samples) rug.nl

| Time (min) | Milli-Q Water (A) (%) | Acetonitrile (B) (%) | 2% Formic Acid (C) (%) | Flow Rate (mL/min) |

| 0 | 90 | 5 | 5 | 0.150 |

| 4 | 90 | 5 | 5 | 0.150 |

| 13 | 0 | 95 | 5 | 0.150 |

| 16 | 0 | 95 | 5 | 0.150 |

| 16.01 | 90 | 5 | 5 | 0.150 |

| 24 | 90 | 5 | 5 | 0.150 |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play a significant role in understanding the behavior and interactions of molecules like this compound, particularly in the context of enzyme activity and protein structure. Computational simulations are used in the engineering of de novo enzymes, mimicking enzyme function through algorithms. vdoc.pub Structural modeling and multiple sequence alignment analysis have been used to investigate the architecture and chemistry of the binding pocket of enzymes interacting with ACV, which can provide insights into how this compound might be recognized or excluded. rug.nl Bioinformatic analyses, such as domain prediction and modeling, have revealed structural similarities in enzymes involved in peptide synthesis. rug.nl While direct computational studies specifically on this compound's conformation or interactions are not extensively detailed in the provided text, these techniques are broadly applicable to understanding its properties and behavior within biological systems or in relation to enzymes that process its reduced form, ACV.

Biochemical Assays for Enzyme Kinetics and Substrate Specificity

Biochemical assays are essential for studying the enzymatic reactions involving ACV and understanding why this compound is not a typical substrate for key enzymes like IPNS. These assays involve incubating the enzyme with the substrate (or a related compound like this compound) under controlled conditions and measuring the product formation or substrate depletion over time. plos.org This allows for the determination of fundamental biochemical parameters, such as enzyme kinetics (e.g., Km, Vmax) and substrate specificity. researchgate.netrug.nlplos.org For instance, enzymatic characterization of ACV synthetase (ACVS) from Nocardia lactamdurans involved conducting reaction series with varying concentrations of precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) and analyzing the produced ACV tripeptide by LC/MS to determine Michaelis-Menten kinetics. researchgate.net Substrate promiscuity of enzymes can also be investigated through these assays by testing the enzyme's ability to process alternative substrates. researchgate.net The fact that this compound is not a substrate for isopenicillin-N synthase was suggested based on such studies, indicating the specificity of IPNS for the reduced ACV monomer. psu.edu

Future Directions and Emerging Research Avenues for Bis Acv

Development of Next-Generation Bis-ACV Derivatives and Prodrugs

A significant avenue for future research involves the design and synthesis of novel this compound derivatives and prodrugs. This is driven by the potential to improve the pharmacological properties of existing β-lactam antibiotics or to create entirely new molecules with therapeutic activity. The concept of prodrugs, biologically inactive derivatives that are converted in vivo to the active form, is a well-established strategy to enhance drug solubility, bioavailability, and targeting. nih.govmdpi.comcsic.esclinmedjournals.org While much of the existing prodrug research related to ACV (acyclovir) focuses on antiviral applications nih.govmdpi.comcsic.esresearchgate.netnih.gov, the principles and techniques developed in this area could be adapted to this compound for antibacterial or other applications.

Developing next-generation derivatives could involve modifying the amino acid components of this compound or introducing chemical linkers to alter its properties. Research into other bis-compounds and derivatives, such as benzylidene-bis-(4-hydroxycoumarin) derivatives with antiviral activity mdpi.comresearchgate.net or bisphosphonate prodrugs for cancer treatment clinmedjournals.org, highlights the diverse chemical space and potential biological activities that can be explored. Future studies could focus on structure-activity relationships of this compound modifications to identify compounds with improved stability, membrane permeability, or targeted delivery to sites of infection or specific biological targets.

Strategies for Biosynthetic Pathway Engineering and Optimization

Optimizing the biosynthesis of this compound within microbial cell factories is a critical area for future research aimed at increasing the yield and efficiency of β-lactam antibiotic production. This involves applying strategies from metabolic engineering and synthetic biology. cardiff.ac.uknih.gov

Key strategies include:

Engineering ACVS: Modifying the ACV synthetase enzyme to improve its catalytic efficiency, substrate specificity, or to accept non-native substrates for the production of novel tripeptides. researchgate.net

Precursor Supply: Enhancing the metabolic pathways that provide the precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) for this compound synthesis. semanticscholar.orgresearchgate.netnih.gov This could involve redirecting metabolic flux or increasing the expression of key enzymes in these upstream pathways.

Compartmentalization: Investigating and potentially manipulating the cellular localization of the enzymes involved in this compound synthesis and subsequent steps in the penicillin pathway. semanticscholar.orgkit.eduresearchgate.netresearchgate.net Studies have shown that the compartmentalization of ACVS and isopenicillin N synthase (IPNS) can impact penicillin production. kit.eduresearchgate.net Future work could explore optimizing the spatial organization of these enzymes or transporters involved in precursor supply to enhance efficiency. researchgate.net

Genetic Manipulation: Utilizing advanced genetic engineering techniques, such as CRISPR-Cas9, to modify gene expression, introduce gene duplications of the pen gene cluster (which includes pcbAB encoding ACVS), or alter regulatory elements to boost this compound production. semanticscholar.orgresearchgate.netthermofisher.com

Research has already demonstrated that overexpression of acvA (encoding ACVS) can lead to increased penicillin titers. kit.edu Future efforts will likely focus on more sophisticated pathway engineering approaches, potentially involving the refactoring of the entire biosynthetic cluster or the design of synthetic pathways in heterologous hosts. nih.gov

Unexplored Biological Targets and Signaling Pathways

While this compound is primarily known as a precursor for antibiotics, future research could explore potential direct biological targets or involvement in signaling pathways beyond its role in β-lactam synthesis. Although current literature primarily links "ACV" to acyclovir (B1169) and its antiviral mechanisms or "Bis" compounds to various other biological activities mdpi.comresearchgate.netkactusbio.comkactusbio.commdpi.comnih.govmdpi.com, the specific biological roles or targets of this compound itself, outside of its enzymatic conversion, remain less explored.

Future studies could investigate:

Direct Antimicrobial Activity: Assessing if this compound possesses any intrinsic antimicrobial activity independent of its conversion to penicillin.

Cellular Signaling: Exploring whether this compound interacts with or modulates any cellular signaling pathways in producing organisms or in other biological systems. thermofisher.comnih.govmdpi.com Given its role as a key metabolic intermediate, it could potentially influence regulatory networks.

Interaction with Other Enzymes: Identifying if this compound interacts with enzymes other than those in the penicillin biosynthetic pathway, potentially leading to the formation of novel metabolites or influencing other cellular processes.

Research into the metabolic control analysis of the penicillin biosynthetic pathway has examined the influence of the LLD-ACV:this compound ratio on flux control, suggesting a potential regulatory role or interaction within the pathway itself. nih.govscispace.com Further investigation is needed to fully understand any broader biological implications of this compound.

Integration of Systems Biology and Omics Approaches

The application of systems biology and various omics technologies (genomics, transcriptomics, proteomics, metabolomics) is crucial for a comprehensive understanding of this compound biosynthesis and for guiding future engineering efforts. semanticscholar.orgresearchgate.netnih.govresearchgate.netscispace.com

Future research will increasingly integrate these approaches to:

Global Pathway Analysis: Map the entire metabolic network involved in this compound production and its connection to central carbon and nitrogen metabolism. semanticscholar.orgresearchgate.netnih.govresearchgate.net

Identify Bottlenecks: Pinpoint the rate-limiting steps or regulatory control points in the biosynthetic pathway by analyzing changes in gene expression, protein levels, and metabolite concentrations under different conditions. researchgate.netnih.govscispace.com

Strain Improvement: Use omics data to identify genetic targets for rational strain engineering to enhance this compound and penicillin production. semanticscholar.orgresearchgate.netnih.govresearchgate.net

Understand Degeneration: Investigate the molecular mechanisms underlying the degeneration of penicillin production in industrial strains, which can involve decreased levels of ACVS and IPNS, using integrated omics approaches. researchgate.netnih.gov

Studies have already utilized omics techniques to understand the molecular mechanisms underlying strain improvement in P. chrysogenum. semanticscholar.orgresearchgate.net Future research will likely involve more sophisticated data integration and modeling to create predictive models of cellular behavior and guide targeted genetic modifications. scispace.com

Innovations in Analytical and Characterization Technologies

Advancements in analytical and characterization technologies are essential for the detection, quantification, and structural elucidation of this compound and its derivatives. cal-laboratories.comresearchgate.netufag-laboratorien.cheuropa.eu

Future directions in this area include:

Improved Detection Methods: Developing more sensitive and specific analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS) techniques, for the accurate quantification of this compound in complex biological matrices. researchgate.netnih.gov

Real-time Monitoring: Implementing technologies for real-time or near-real-time monitoring of this compound levels during fermentation processes to optimize production strategies.

Structural Characterization: Utilizing high-resolution spectroscopic techniques (NMR, HR-MS) and potentially X-ray crystallography for the definitive structural characterization of novel this compound derivatives. researchgate.net

Method Validation: Ensuring that newly developed analytical methods are rigorously validated according to regulatory guidelines for accuracy, precision, specificity, and robustness. cal-laboratories.comresearchgate.netufag-laboratorien.cheuropa.eu

Research on analyzing intermediates in the penicillin biosynthetic pathway already employs techniques like LC/MS. researchgate.net Future innovations in analytical technology will enable more detailed and efficient analysis, supporting both basic research and industrial production of this compound and related compounds.

Q & A

What critical experimental design considerations ensure reproducibility in studies involving Bis-ACV?

To ensure reproducibility, researchers must:

- Standardize synthesis protocols (e.g., reaction temperature, solvent purity) to minimize batch-to-batch variability .

- Validate purity using orthogonal analytical methods (e.g., HPLC, NMR) and document storage conditions (e.g., temperature, light exposure) .

- Include positive/negative controls in assays to confirm this compound activity and rule out nonspecific effects .

- Predefine statistical power calculations to determine sample size adequacy .

How can contradictions in this compound data from disparate analytical techniques be resolved?

Contradictions often arise from methodological differences. To address this:

- Perform cross-validation using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays for functional activity) .

- Replicate experiments under identical conditions to isolate variables (e.g., buffer pH, ionic strength) .

- Apply multivariate statistical analysis to identify confounding factors (e.g., temperature fluctuations during assays) .

- Report methodological limitations transparently to contextualize discrepancies .

What methodological approaches characterize this compound stability under varying experimental conditions?

Stability studies should:

- Use accelerated degradation tests (e.g., elevated temperature, UV exposure) to predict shelf-life .

- Monitor degradation products via LC-MS/MS to identify breakdown pathways .

- Quantify stability thresholds using kinetic modeling (e.g., Arrhenius equations for temperature-dependent decay) .

- Document deviations from standard protocols (e.g., freeze-thaw cycles) that may compromise integrity .

How should a research question exploring this compound’s mechanistic role in enzymatic assays be formulated?

Effective research questions must:

- Specify mechanistic hypotheses (e.g., "Does this compound act as a competitive or noncompetitive inhibitor of X enzyme?").

- Align with measurable outcomes (e.g., IC₅₀ values, kinetic parameters) .

- Integrate structure-activity relationship (SAR) analyses to link chemical modifications to functional changes .

- Avoid vague terms (e.g., "study effects") in favor of testable predictions .

What statistical methods are appropriate for analyzing this compound dose-response relationships?

- Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Apply bootstrapping to estimate confidence intervals for dose-response curves .

- For skewed data, employ nonparametric tests (e.g., Mann-Whitney U) to compare experimental groups .

- Report effect sizes alongside p-values to contextualize biological significance .

How can this compound be integrated into mixed-methods research designs to enhance validity?

- Combine quantitative assays (e.g., fluorescence-based activity measurements) with qualitative observations (e.g., crystallography for structural insights) .

- Use triangulation to cross-verify findings (e.g., in vitro data corroborated by molecular docking simulations) .

- Design iterative experiments where qualitative insights refine subsequent quantitative hypotheses .

What best practices ensure ethical compliance in this compound studies involving biological samples?

- Obtain institutional review board (IRB) approval for human/animal studies, detailing this compound’s potential risks .

- Anonymize donor data and secure informed consent for biospecimen use .

- Disclose conflicts of interest (e.g., funding sources tied to this compound patents) in publications .

How can synthesis protocols for this compound be optimized for high yield and purity?

- Screen catalytic conditions (e.g., palladium catalysts for amide bond formation) using design-of-experiment (DoE) approaches .

- Employ chromatographic purification (e.g., flash chromatography) with real-time UV monitoring .

- Validate purity thresholds (>95%) via mass spectrometry and elemental analysis .

What strategies mitigate batch-to-batch variability in this compound synthesis?

- Implement GMP-like protocols for raw material sourcing and reaction monitoring .

- Conduct QC checks (e.g., melting point, solubility) across batches .

- Use multivariate analysis (e.g., PCA) to identify critical process parameters .

How is this compound integrity maintained in longitudinal studies?

- Store aliquots at -80°C under inert gas (e.g., argon) to prevent oxidation .

- Perform periodic stability testing using accelerated aging models .

- Document storage conditions in metadata to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.